molecular formula C14H12O B3050450 1-methoxy-9H-fluorene CAS No. 26060-14-0

1-methoxy-9H-fluorene

Cat. No.: B3050450
CAS No.: 26060-14-0
M. Wt: 196.24 g/mol
InChI Key: IJBYVSUZCRXTOD-UHFFFAOYSA-N
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Description

1-Methoxy-9H-fluorene is an organic compound with the molecular formula C14H12O. It is a derivative of fluorene, where a methoxy group is attached to the 1-position of the fluorene ring.

Preparation Methods

1-Methoxy-9H-fluorene can be synthesized through several methods. One common synthetic route involves the methylation of 9H-fluoren-1-ol using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methoxy-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-methoxy-9H-fluorenone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it back to 1-methoxy-9H-fluoren-1-ol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the fluorene ring.

Scientific Research Applications

1-Methoxy-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methoxy-9H-fluorene in various applications depends on its chemical structure and reactivity. In organic electronics, its ability to transport charge and emit light is attributed to the conjugated system of the fluorene ring. The methoxy group can influence the electronic properties by donating electron density through resonance and inductive effects .

Comparison with Similar Compounds

1-Methoxy-9H-fluorene can be compared with other fluorene derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced solubility and reactivity due to the methoxy group.

Properties

IUPAC Name

1-methoxy-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-15-14-8-4-7-12-11-6-3-2-5-10(11)9-13(12)14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBYVSUZCRXTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948943
Record name 1-Methoxy-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26060-14-0
Record name NSC88886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methoxy-9H-fluorene
Reactant of Route 2
1-methoxy-9H-fluorene
Reactant of Route 3
1-methoxy-9H-fluorene
Reactant of Route 4
1-methoxy-9H-fluorene
Reactant of Route 5
1-methoxy-9H-fluorene
Reactant of Route 6
1-methoxy-9H-fluorene

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